N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide
Description
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide is a synthetic triazine derivative featuring a cyclopropylamino substituent at the 6-position and a heptanamide chain at the 2-position.
Properties
CAS No. |
99135-47-4 |
|---|---|
Molecular Formula |
C13H22N6O |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[4-amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl]heptanamide |
InChI |
InChI=1S/C13H22N6O/c1-2-3-4-5-6-10(20)16-13-18-11(14)17-12(19-13)15-9-7-8-9/h9H,2-8H2,1H3,(H4,14,15,16,17,18,19,20) |
InChI Key |
ARYDJSJDWHHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NC(=NC(=N1)NC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide typically involves the nucleophilic substitution of chlorine atoms in cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The general reaction scheme is as follows:
- Cyanuric chloride is reacted with cyclopropylamine to form N-(4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amine.
- The intermediate is then reacted with heptanamide under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide has several scientific research applications:
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings and Gaps
- : Triazine derivatives with arylalkylamino groups show pH-dependent cAMP modulation (e.g., EC50 = 0.5–3 µM). The target’s cyclopropyl group may enhance pH stability .
- : HM475’s biphenyl system enables π-π stacking with enzymes. The target’s lack of aromaticity may limit such interactions but reduce toxicity .
- Unaddressed Questions: No direct data exist on the target’s metabolic stability or toxicity. Comparative studies with Compounds 78–81 are needed to validate its pharmacokinetic profile.
Biological Activity
N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.
- Molecular Formula : C₁₃H₂₂N₆O
- Molecular Weight : 278.353 g/mol
- LogP : 1.9385
- PSA (Polar Surface Area) : 113.27 Ų
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in critical cellular processes.
Target Enzymes
- DNA Synthesis and Repair Enzymes : The compound interacts with key enzymes that are essential for bacterial DNA replication and repair, leading to cell death in susceptible bacteria.
- Herbicidal Activity : It targets specific pathways in plants that are crucial for growth and development, effectively functioning as an herbicide.
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Studies
Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated a minimum inhibitory concentration (MIC) that was effective against several bacterial strains.
Herbicidal Applications
In agricultural studies, this compound has been evaluated for its effectiveness as a herbicide. Field trials showed that it significantly reduced weed populations without adversely affecting crop yield, indicating its potential for safe use in integrated pest management systems.
Anticancer Research
Recent studies have focused on the compound's anticancer properties. In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC₅₀ values were found to be lower than those of standard chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
